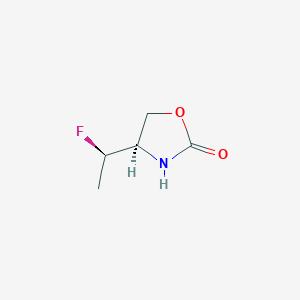
(R)-4-((R)-1-Fluoroethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(®-1-Fluoroethyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class of heterocyclic compounds. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a fluorine atom and a chiral center in the molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(®-1-Fluoroethyl)oxazolidin-2-one typically involves the reaction of a chiral amine with a fluorinated aldehyde, followed by cyclization to form the oxazolidinone ring. One common method involves the use of ®-1-fluoroethylamine and ethyl chloroformate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of ®-4-(®-1-Fluoroethyl)oxazolidin-2-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
®-4-(®-1-Fluoroethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine or nitrogen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .
Scientific Research Applications
®-4-(®-1-Fluoroethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ®-4-(®-1-Fluoroethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This mechanism is similar to that of other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Uniqueness
®-4-(®-1-Fluoroethyl)oxazolidin-2-one is unique due to the presence of the fluorine atom and the specific chiral configuration, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C5H8FNO2 |
|---|---|
Molecular Weight |
133.12 g/mol |
IUPAC Name |
(4R)-4-[(1R)-1-fluoroethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8FNO2/c1-3(6)4-2-9-5(8)7-4/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
InChI Key |
UCGCIGIJYBYKHV-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@H]1COC(=O)N1)F |
Canonical SMILES |
CC(C1COC(=O)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















